REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([CH2:15][N:16]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([CH2:15][NH2:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
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3-azidomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Quantity
|
0.16 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)CN=[N+]=[N-]
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
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0.1 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The resultant reaction mixture
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Type
|
CUSTOM
|
Details
|
for 4 h
|
Duration
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4 h
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Type
|
FILTRATION
|
Details
|
The catalyst was filtered through a pad of celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)CN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |